Methyl 3-hydroxybutyrate

Beschreibung

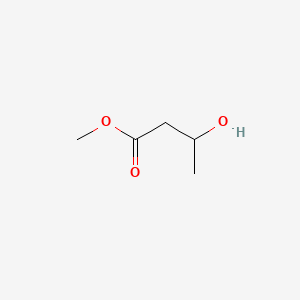

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLDJEAVRNAEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862677 | |

| Record name | (+/-)-Methyl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Mild apple like aroma | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.061 (20°) | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1487-49-6 | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Methyl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36O46U3EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Methyl 3-hydroxybutyrate (B1226725), a valuable chiral building block in the pharmaceutical industry, from methyl acetoacetate (B1235776). The document details two primary, highly effective methods: biocatalytic reduction using engineered microorganisms and asymmetric hydrogenation with ruthenium catalysts. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable synthetic strategy.

Introduction

(R)-(-)-Methyl 3-hydroxybutyrate is a key chiral intermediate used in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its stereocenter demands precise control during synthesis to ensure the desired biological activity of the final product. The enantioselective reduction of the prochiral ketone in methyl acetoacetate is the most direct and widely employed strategy for its preparation. This guide will focus on two state-of-the-art methodologies that offer high enantioselectivity and yield: biocatalytic reduction and asymmetric hydrogenation.

Biocatalytic Reduction of Methyl Acetoacetate

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds. The use of whole-cell biocatalysts or isolated enzymes offers high selectivity under mild reaction conditions.

Core Principles

The biocatalytic reduction of methyl acetoacetate to (R)-(-)-methyl 3-hydroxybutyrate is typically achieved using a carbonyl reductase enzyme that exhibits high stereoselectivity for the (R)-enantiomer. To drive the reaction, a cofactor regeneration system is often necessary, which continuously replenishes the consumed nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). A common strategy involves co-expressing the carbonyl reductase with a glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH.

Data Presentation: Biocatalytic Reduction Performance

| Parameter | Value | Reference |

| Biocatalyst | Engineered E. coli expressing carbonyl reductase (AcCR) and glucose dehydrogenase (GDH) | [2][3] |

| Substrate | Methyl acetoacetate (MAA) | [2][3] |

| Product | (R)-(-)-Methyl 3-hydroxybutyrate ((R)-HBME) | [2][3] |

| Enantiomeric Excess (e.e.) | >99.9% | [2][3] |

| Maximum Yield | 85.3% | [2][3] |

| Reaction Time | 10 hours | [2][3] |

| Space-Time Yield | Approx. 265 g L⁻¹ d⁻¹ (with fed-batch strategy) | [2] |

Experimental Protocol: Preparative Scale Biocatalytic Reduction[2][3]

This protocol is based on the successful preparative scale synthesis described in the literature.[2][3]

1. Biocatalyst Preparation:

-

Cultivate engineered E. coli cells harboring the carbonyl reductase and glucose dehydrogenase genes in a suitable growth medium until a desired cell density is reached.

-

Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 200 mM, pH 7.0).

2. Reaction Setup:

-

In a 250 mL baffled flask, prepare a 150 mL reaction mixture containing:

-

Phosphate buffer (200 mM, pH 7.0)

-

Glucose (800 mM)

-

Wet microbial cells (60 mg/mL)

-

-

Equilibrate the mixture to 40°C with shaking (200 rpm).

3. Reaction Execution:

-

Add methyl acetoacetate to the reaction mixture. For a fed-batch strategy to overcome substrate inhibition, add the substrate incrementally.

-

Monitor the progress of the reaction by Gas Chromatography (GC) analysis of aliquots taken at regular intervals.

4. Work-up and Purification:

-

Once the substrate is consumed, terminate the reaction.

-

Extract the product from the reaction mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation if necessary.

Logical Workflow for Biocatalytic Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Biological Function of 3-Hydroxybutyrate as a Signaling Molecule

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a critical signaling molecule, transcending its classical role as a metabolic substrate.[1][2] Synthesized in the liver during periods of low glucose availability, 3-HB orchestrates a wide range of cellular responses by directly interacting with key regulatory proteins.[3] This guide elucidates the core signaling functions of 3-HB, focusing on three primary mechanisms: inhibition of class I histone deacetylases (HDACs), activation of specific G-protein coupled receptors (GPCRs), and suppression of the NLRP3 inflammasome.[1] By detailing the molecular pathways, presenting quantitative data, and providing established experimental protocols, this document serves as a comprehensive resource for professionals seeking to understand and leverage the therapeutic potential of 3-HB.

Introduction: 3-Hydroxybutyrate Beyond Metabolism

For decades, 3-hydroxybutyrate (3-HB or β-hydroxybutyrate/BHB) was primarily regarded as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle during fasting, prolonged exercise, or adherence to a ketogenic diet.[4][5] However, a growing body of evidence reveals that 3-HB is a pleiotropic signaling molecule that can influence gene expression, inflammation, cellular stress resistance, and neuronal function.[2][4] These signaling functions are mediated through direct molecular interactions, distinct from its role in energy metabolism. The primary signaling actions of 3-HB include:

-

Epigenetic Regulation: Acting as an endogenous inhibitor of class I histone deacetylases (HDACs).[6]

-

Cell Surface Receptor Activation: Serving as a natural ligand for the G-protein coupled receptors GPR109A (HCAR2) and FFAR3.[3][7]

-

Innate Immunity Modulation: Directly inhibiting the activation of the NLRP3 inflammasome complex.[5][8]

Understanding these pathways is paramount for developing novel therapeutic strategies for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

One of the most profound signaling roles of 3-HB is its ability to directly inhibit class I HDACs (HDAC1, 2, 3).[6] This action links systemic metabolic states to the regulation of gene expression.

Mechanism of Action: 3-HB competitively inhibits the activity of class I HDACs.[7] By occupying the active site of these enzymes, it prevents the removal of acetyl groups from histone tails, leading to a state of histone hyperacetylation.[6][7] This epigenetic modification relaxes chromatin structure, making it more accessible to transcription factors and promoting the expression of specific genes.[7] Notably, this inhibition leads to increased transcription of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2 (MT2).[6] In the context of diabetes, 3-HB has been shown to inhibit HDAC3, leading to increased acetylation of H3K14 in the Claudin-5 promoter, which can attenuate cardiac microvascular hyperpermeability.[9]

Figure 1. 3-HB inhibits HDACs to promote gene expression.

Quantitative Data: 3-HB as an HDAC Inhibitor

| Parameter | Value | Cell/Tissue Type | Effect | Reference |

| Concentration | Millimolar (mM) levels | Mouse Tissues (Kidney, Heart, etc.) | Increases global histone H3 lysine (B10760008) 9 (H3K9) and H3K14 acetylation. | [6] |

| Treatment | 10 weeks of 3-HB | Rat models of diabetes | Inhibited HDAC3 and caused acetylation of H3K14 in the Claudin-5 promoter. | [9] |

| In Vitro | High concentrations | HEK293 cells | Increases histone acetylation. | [6] |

G-Protein Coupled Receptor (GPCR) Activation

3-HB acts as an endogenous ligand for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2 or GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[3] Activation of these receptors initiates diverse intracellular signaling cascades.

GPR109A (HCAR2) Signaling: GPR109A is a Gi/o-coupled receptor activated by 3-HB, with an EC50 of approximately 0.7 mM.[3] Its activation is context-dependent:

-

In Macrophages: 3-HB binding to GPR109A promotes extracellular Ca2+ influx. This elevation in intracellular calcium inhibits ER stress-induced NLRP3 inflammasome activation, thereby exerting an anti-inflammatory effect.[10]

-

In Myoblasts: GPR109A activation by 3-HB stimulates calcium influx, leading to the activation of calcineurin (CaN) and subsequent nuclear translocation of NFAT. This pathway promotes myoblast proliferation and differentiation.[11]

-

In Adipocytes: Activation of GPR109A reduces lipolysis, which can regulate the availability of precursors for ketogenesis.[7]

-

In Adrenal Medulla: During fasting, elevated 3-HB activates GPR109A on chromaffin cells, contributing to the sympathoadrenal response to food deprivation.[12]

References

- 1. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]

- 2. [PDF] 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | Semantic Scholar [semanticscholar.org]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ketone Body 3‐Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a‐Mediated Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Methyl (R)-3-hydroxybutyrate (B1233784) is a crucial chiral building block in the synthesis of a wide array of valuable organic compounds, including pharmaceuticals, agrochemicals, and flavoring agents.[1][2] Its stereocenter demands precise control during synthesis to ensure the desired biological activity and efficacy of the final product. This technical guide provides a detailed overview of the core methodologies for the enantioselective synthesis of Methyl (R)-3-hydroxybutyrate, focusing on chemo-catalytic, enzymatic, and biopolymer-derived approaches.

Core Synthetic Strategies

The enantioselective synthesis of Methyl (R)-3-hydroxybutyrate is predominantly achieved through three primary routes:

-

Asymmetric Hydrogenation of Methyl Acetoacetate (B1235776): This chemo-catalytic approach involves the reduction of the prochiral ketone, methyl acetoacetate, using a chiral catalyst, most notably Ruthenium-based complexes with chiral phosphine (B1218219) ligands like BINAP.[3][4] This method is renowned for its high efficiency and exceptional enantioselectivity.[5]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Key enzymatic methods include:

-

Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[6][7] This can be applied to racemic esters or lactones.[6][8]

-

Enantioselective Reduction: Ketoreductases or alcohol dehydrogenases can reduce methyl acetoacetate to the (R)-alcohol with high stereospecificity.[9]

-

-

Depolymerization of Poly-(R)-3-hydroxybutyrate (PHB): This method leverages the naturally occurring biopolymer PHB, which is composed of (R)-3-hydroxybutyrate monomer units.[10][11] Acid-catalyzed methanolysis of PHB provides direct access to the enantiomerically pure methyl ester.[4][12]

The following diagram illustrates the primary synthetic pathways.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported syntheses, allowing for direct comparison of their efficacy.

Table 1: Chemo-Catalytic Asymmetric Hydrogenation

| Catalyst System | Substrate | Temp. (°C) | Pressure (MPa) | Solvent | Yield (%) | e.e. (%) | Reference |

| RuCl₃/(R)-BINAP/(1R,2R)-DPEN | Methyl Acetoacetate | 100 | 10 | Isopropanol | 90.9 | 99.2 | [13] |

| 6-Ru Catalyst | Methyl Acetoacetate | 60 | 4 | IL/Methanol | - | 89 | [3] |

| SYNPHOS–Ru | Methyl Acetoacetate | 50 | 2 | - | >99 | >99 | [5] |

| [R-Ru(BINAP)Cl₂]₂·(NEt₃) | Methyl Acetoacetate | 40 | ~0.28 | - | - | >97 | [5] |

Table 2: Enzymatic Synthesis

| Enzyme | Method | Substrate | Temp. (°C) | Solvent | Yield (%) | e.e. (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | rac-β-butyrolactone | 25 | MTBE/H₂O | - | 85 (for intermediate) | [6][7] |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | rac-Ethyl 3-hydroxybutyrate (B1226725) | 30 | Solvent-free | 48 | >90 | [6] |

Table 3: Depolymerization of Biopolymer

| Catalyst | Substrate | Reaction | Temp. (°C) | Solvent | Yield (%) | Optical Purity | Reference |

| H₂SO₄ | Poly-(R)-3-hydroxybutyrate (PHB) | Methanolysis | Reflux | 1,2-dichloroethane (B1671644) / Methanol | 70 | Inherently high | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Hydrogenation using Ru-BINAP Catalyst

This protocol is adapted from a synthesis of Methyl (R)-(-)-3-hydroxybutyrate.[13]

Objective: To synthesize Methyl (R)-3-hydroxybutyrate via asymmetric hydrogenation of methyl acetoacetate.

Materials:

-

RuCl₃ (0.69 mg, 0.0033 mmol)

-

(R)-BINAP (2.3 mg, 0.0036 mmol)

-

(1R,2R)-1,2-diphenyl-1,2-ethylenediamine (0.78 mg, 0.0036 mmol)

-

Isopropanol (150 g)

-

Methyl acetoacetate (116 g, 1 mol)

-

Potassium tert-butoxide (0.12 g)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

0.5L reactor, single-necked flask, magnetic stirrer

Procedure:

-

Catalyst Preparation: In a glove box under a nitrogen atmosphere, add RuCl₃, (R)-BINAP, and (1R,2R)-1,2-diphenyl-1,2-ethylenediamine to a single-necked flask containing isopropanol. Stir for 30 minutes to allow for catalyst formation.

-

Reactor Setup: Purge a 0.5L reactor with nitrogen. Add the substrate, methyl acetoacetate, and Potassium tert-butoxide to the reactor.

-

Catalyst Transfer: Transfer the prepared catalyst solution from the flask to the reactor using a pump under nitrogen protection.

-

Hydrogenation: Seal the reactor and purge three times with hydrogen. Pressurize the reactor with hydrogen to 8 MPa.

-

Reaction: Heat the reactor to 100°C while stirring. Increase the hydrogen pressure to 10 MPa and maintain these conditions for 5 hours.

-

Work-up: After the reaction is complete (indicated by cessation of hydrogen uptake), cool the reactor to room temperature and carefully release the pressure.

-

Analysis: The product mixture can be analyzed by Gas Chromatography (GC) to determine conversion and enantiomeric excess. The reported results show 99.9% conversion with 90.9% selectivity to the desired product and an e.e. of 99.2%.[13]

The following diagram illustrates the catalytic cycle for this type of reaction.

Protocol 2: Enzymatic Kinetic Resolution using CAL-B

This protocol is based on the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which involves the resolution of racemic ethyl 3-hydroxybutyrate.[6]

Objective: To resolve racemic ethyl 3-hydroxybutyrate via transesterification catalyzed by Candida antarctica lipase B (CAL-B).

Materials:

-

Racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol)

-

(R)-1,3-butanediol (0.34 g, 3.9 mmol)

-

Candida antarctica lipase B (CAL-B, immobilized) (70 mg)

-

Filtration apparatus

Procedure:

-

Reaction Setup: Combine racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol, and CAL-B in a suitable reaction vessel.

-

Reaction Conditions: Gently shake the mixture at 30°C under reduced pressure (80 mmHg) for 6 hours. The reduced pressure helps remove the ethanol (B145695) co-product, driving the reaction forward.

-

Enzyme Removal: After the reaction period, filter the mixture to remove the immobilized enzyme. The enzyme can often be recycled.

-

Product Separation: The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, by evaporation under reduced pressure.

-

Analysis: The enantiomeric excess of the remaining starting material and the diastereomeric ratio of the product can be determined by chiral phase Gas Chromatography (GC). In the cited example, the (S)-ester was recovered with 91% e.e., and the desired (R,R)-product was obtained with >90% diastereomeric ratio.[6]

The workflow for this enzymatic resolution is depicted below.

Protocol 3: Depolymerization of Poly-(R)-3-hydroxybutyrate (PHB)

This classic, robust protocol is detailed in Organic Syntheses.[4][12]

Objective: To produce Methyl (R)-3-hydroxybutyrate through the acid-catalyzed methanolysis of PHB.

Materials:

-

Poly-[(R)-3-hydroxybutyric acid] (PHB) (50 g, 0.58 mol)

-

Absolute 1,2-dichloroethane (500 mL)

-

Concentrated sulfuric acid (10 mL)

-

Absolute methanol (200 mL)

-

Half-saturated brine solution

-

Saturated sodium bicarbonate solution

-

Chloroform

-

Magnesium sulfate

-

2-L round-bottomed flask, reflux condenser

Procedure:

-

Initial Suspension: Charge a 2-L round-bottomed flask with PHB (50 g) and 1,2-dichloroethane (500 mL). Equip the flask with a reflux condenser.

-

Heating: Heat the mixture at reflux for 1 hour.

-

Methanolysis: Prepare a solution of concentrated H₂SO₄ (10 mL) in absolute methanol (200 mL) and add it to the reaction mixture. Continue to heat at reflux for 3 days, during which the mixture should become homogeneous.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Add 100 mL of half-saturated brine and stir for 10 minutes. Separate the layers. Extract the aqueous layer three times with 200 mL portions of chloroform.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield the pure Methyl (R)-3-hydroxybutyrate. A yield of 70% is reported.[4]

Conclusion

The enantioselective synthesis of Methyl (R)-3-hydroxybutyrate can be accomplished through several effective strategies.

-

Asymmetric hydrogenation stands out for its high throughput, excellent enantioselectivity, and high yields, making it highly suitable for industrial-scale production.[5]

-

Enzymatic methods offer the advantages of mild reaction conditions, high specificity, and environmental compatibility, aligning with the principles of green chemistry.[6]

-

Depolymerization of PHB provides a direct route to the enantiomerically pure product from a renewable, biological source, though it may involve longer reaction times.[4]

The choice of method will depend on specific requirements such as scale, cost, available equipment, and desired purity levels. Each of the detailed protocols offers a reliable pathway for researchers and drug development professionals to access this vital chiral intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl (R)-3-hydroxybutyrate - CAS-Number 3976-69-0 - Order from Chemodex [chemodex.com]

- 3. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Synthesis of a new poly([R]-3-hydroxybutyrate) RAFT agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ethz.ch [ethz.ch]

- 13. Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 [chemicalbook.com]

Methyl 3-Hydroxybutyrate: A Chiral Intermediate for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. Chiral intermediates, possessing a specific stereochemistry, are thus critical building blocks in the synthesis of many complex pharmaceuticals.[1] Methyl 3-hydroxybutyrate (B1226725), a versatile chiral compound, has emerged as a key intermediate in the development of a variety of therapeutics, including blockbuster drugs. This technical guide provides a comprehensive overview of the synthesis, analysis, and application of methyl 3-hydroxybutyrate in the pharmaceutical industry.

Synthesis of Enantiomerically Pure this compound

The production of single-enantiomer pharmaceuticals is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. The synthesis of enantiomerically pure this compound is therefore a critical first step. Two primary methodologies dominate the industrial landscape: enzymatic reduction and asymmetric hydrogenation.

Enzymatic Reduction of Methyl Acetoacetate (B1235776)

Biocatalysis offers a green and highly selective route to chiral compounds. The enzymatic reduction of methyl acetoacetate to (R)- or (S)-methyl 3-hydroxybutyrate is a well-established method that leverages the stereospecificity of enzymes.

Table 1: Performance of Various Biocatalytic Systems for this compound Synthesis

| Biocatalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Engineered E. coli with AcCR and GDH genes | Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | >96.0 | >99.9 | [2] |

| Kluyveromyces marxianus | Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | - | >99 | [3] |

| Baker's Yeast (Saccharomyces cerevisiae) | Methyl Acetoacetate | (S)-Methyl 3-hydroxybutyrate | - | >80 | [4] |

Experimental Protocol: Enzymatic Reduction using Engineered E. coli

This protocol is adapted from a study demonstrating high yield and enantioselectivity.[2]

-

Cultivation of Engineered E. coli:

-

An E. coli strain harboring an AcCR (carbonyl reductase) gene and a GDH (glucose dehydrogenase) gene is cultured in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until an optimal cell density is reached.

-

The cells are harvested by centrifugation and washed with a phosphate (B84403) buffer (e.g., 200 mM, pH 7.0).

-

-

Biocatalytic Reduction:

-

In a temperature-controlled reactor, the washed E. coli cells (e.g., 60 mg/mL wet weight) are suspended in a phosphate buffer (200 mM, pH 7.0).

-

Methyl acetoacetate (substrate, e.g., 150 mM) and glucose (for coenzyme regeneration, e.g., 400 mM) are added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

The reaction progress is monitored by gas chromatography (GC) analysis of aliquots taken at regular intervals.

-

-

Product Isolation and Purification:

-

Once the reaction is complete (as determined by GC), the cells are removed by centrifugation or filtration.

-

The supernatant containing the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by fractional distillation under reduced pressure.[5]

-

Asymmetric Hydrogenation of Methyl Acetoacetate

Chemical synthesis via asymmetric hydrogenation offers a powerful alternative to biocatalysis, often with high efficiency and scalability. Ruthenium-BINAP catalysts are particularly effective for the enantioselective reduction of β-keto esters.[6]

Table 2: Performance of Asymmetric Hydrogenation for this compound Synthesis

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru/PMO-BINAP | Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | 100 | 93.5 | [4] |

| [RuCl₂(benzene)]₂ / (R)-(+)-BINAP | Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | 94.7 | 94 | [7] |

| Ru/Ph-Solphos | Various β-ketoesters | Corresponding β-hydroxyesters | - | 95-99 | [6] |

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general representation of the Noyori asymmetric hydrogenation.[6]

-

Catalyst Preparation (in situ):

-

In an inert atmosphere (e.g., under argon or nitrogen), a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral phosphine (B1218219) ligand (e.g., (R)-(+)-BINAP) are dissolved in a suitable solvent (e.g., methanol).

-

The mixture is stirred at a specific temperature to form the active catalyst complex.

-

-

Hydrogenation Reaction:

-

The substrate, methyl acetoacetate, is added to the catalyst solution in an autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 10 bar).

-

The reaction is carried out at a specific temperature (e.g., 60°C) with vigorous stirring for a set duration (e.g., 16 hours).[7]

-

The reaction progress is monitored by GC or HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the autoclave is cooled and depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to separate the this compound from the catalyst residue.[7]

-

Quality Control and Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is the most common analytical technique for this purpose.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol is based on established methods for the separation of chiral compounds.[1]

-

Instrumentation and Column:

-

A gas chromatograph equipped with a flame ionization detector (FID).

-

A chiral capillary column, such as Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm).[1]

-

-

GC Conditions:

-

Sample Preparation and Injection:

-

The this compound sample is diluted in a suitable solvent (e.g., ethyl acetate).

-

A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

-

-

Data Analysis:

-

The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.

-

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Applications in Pharmaceutical Synthesis

Enantiomerically pure this compound is a versatile building block for the synthesis of a wide range of pharmaceuticals.

Carbapenem (B1253116) Antibiotics

(R)-methyl 3-hydroxybutyrate is a key precursor for the synthesis of the side chain of several carbapenem antibiotics, such as meropenem (B701).[8]

Beta-Blockers

(S)-methyl 3-hydroxybutyrate can be used in the synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases. For example, it can be a starting material for the synthesis of (S)-propranolol.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: General workflow for the synthesis, purification, analysis, and application of chiral this compound.

Caption: Detailed workflow for the enzymatic reduction of methyl acetoacetate.

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern pharmaceutical development. The choice between enzymatic and chemical synthesis routes depends on factors such as desired enantiomer, scale, cost, and environmental considerations. With robust analytical methods to ensure purity, this versatile building block will continue to play a significant role in the synthesis of life-saving and life-improving medications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101962383A - Synthesis method of meropenem - Google Patents [patents.google.com]

- 8. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725), a simple chiral ester, serves as a versatile building block in organic synthesis and holds significant interest in the fields of metabolic research and drug development. As a derivative of the ketone body 3-hydroxybutyrate, it is explored as a potential prodrug for delivering this alternative energy source to the body.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-hydroxybutyrate, including its racemic and enantiomeric forms. It details experimental protocols for its synthesis, purification, and key chemical transformations, and provides spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless liquid with a mild, apple-like aroma.[3] It is a chiral molecule, existing as two enantiomers: (R)-(-)-methyl 3-hydroxybutyrate and (S)-(+)-methyl 3-hydroxybutyrate. The physical and chemical properties can vary between the racemate and the individual enantiomers, particularly in terms of optical activity.

Structure and Identification

| Identifier | Racemic this compound | (R)-(-)-Methyl 3-hydroxybutyrate | (S)-(+)-Methyl 3-hydroxybutyrate |

| IUPAC Name | methyl 3-hydroxybutanoate[3] | methyl (3R)-3-hydroxybutanoate[4] | methyl (3S)-3-hydroxybutanoate[5] |

| Synonyms | Methyl 3-hydroxybutanoate, Methyl β-hydroxybutyrate[3] | (R)-(-)-3-Hydroxybutyric acid methyl ester | (S)-(+)-3-Hydroxybutyric acid methyl ester |

| CAS Number | 1487-49-6[3] | 3976-69-0 | 53562-86-0[5] |

| Molecular Formula | C₅H₁₀O₃[3] | C₅H₁₀O₃[6] | C₅H₁₀O₃[5] |

| Molecular Weight | 118.13 g/mol [3] | 118.13 g/mol [6] | 118.13 g/mol [5] |

| SMILES | CC(O)CC(=O)OC[3] | C--INVALID-LINK--CC(=O)OC[4] | C--INVALID-LINK--CC(=O)OC[5] |

| InChI | InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3[3] | InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1[4] | InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1[5] |

Quantitative Physical Properties

| Property | Racemic | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |

| Boiling Point | 158-160 °C @ 760 mmHg[3] | 56-58 °C @ 11 mmHg[4] | 56-58 °C @ 11 mmHg |

| Density | 1.053-1.061 g/mL @ 20 °C[3] | 1.055 g/mL @ 20 °C[4] | 1.055 g/mL @ 20 °C |

| Refractive Index | 1.417-1.425 @ 20 °C[3] | 1.421 @ 20 °C[7] | 1.421 @ 20 °C |

| Optical Rotation | Not Applicable | [α]20/D −19.5° (neat)[4] | [α]20/D +19.5° (neat) |

| Solubility | Soluble in alcohol; practically insoluble in water.[3] | Miscible with alcohol. | Miscible with alcohol. |

| Flash Point | 73 °C (closed cup)[4] | 73 °C (closed cup)[4] | 73 °C (closed cup) |

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of esters and secondary alcohols. The key reactions include synthesis, hydrolysis, oxidation, and reduction.

Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This protocol describes the depolymerization of PHB via acid-catalyzed methanolysis.[8][9]

Methodology:

-

Dissolution: In a 2-L round-bottomed flask equipped with a reflux condenser, suspend 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) in 500 mL of 1,2-dichloroethane.

-

Reflux: Heat the mixture to reflux for 1 hour to aid in the dissolution of the polymer.

-

Methanolysis: Prepare a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol. Carefully add this solution to the reaction mixture.

-

Reaction: Heat the reaction mixture at reflux for 3 days. The mixture should become homogeneous during this time.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of half-saturated brine and stir for 10 minutes.

-

Separate the layers and extract the aqueous layer three times with 200 mL portions of chloroform.

-

Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

-

Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure (R)-(-)-methyl 3-hydroxybutanoate.

Caption: Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from PHB.

Hydrolysis to 3-Hydroxybutyric Acid

The ester functionality of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which can then be acidified to produce 3-hydroxybutyric acid.[10]

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve 100-150 g of this compound in 200-300 g of water with stirring.

-

Base Addition: Add 75-166 g of a basic catalyst (e.g., sodium hydroxide) to the solution.

-

Heating: Heat the reaction mixture to 35-55 °C and maintain this temperature for 12-24 hours.

-

Isolation of 3-Hydroxybutyric Acid:

-

After the reaction is complete, distill off the water at a temperature below 40 °C.

-

Cool the residue to 0 °C and add ethanol (B145695) or isopropanol (B130326) with thorough stirring.

-

Allow the mixture to crystallize at 0-5 °C for 24 hours.

-

Collect the solid by suction filtration, wash with cold ethanol or isopropanol, and dry to obtain 3-hydroxybutyric acid.

-

Oxidation to Methyl Acetoacetate

The secondary alcohol group can be oxidized to a ketone, forming methyl acetoacetate. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation.

Methodology (General Procedure):

-

Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM).

-

Substrate Addition: Add a solution of this compound in DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl acetoacetate.

-

Purification: Purify the product by vacuum distillation.

Reduction to 1,3-Butanediol (B41344)

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11][12]

Methodology:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

-

Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous THF.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up:

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrate over anhydrous magnesium sulfate.

-

-

Isolation and Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting 1,3-butanediol by vacuum distillation.

Caption: Key Chemical Transformations of this compound.

Analytical Methods

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with similar boiling points.[13]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.

-

Distillation: Heat the crude this compound in the distillation flask. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile component.

-

Collection: Collect the fraction that distills at the boiling point of this compound under the given pressure.

Gas Chromatography (GC) Analysis

GC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

Methodology (General):

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is suitable.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 180-220°C.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate (B1210297) before injection.

Spectral Data and Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments.

Peak Assignments (in CDCl₃):

-

~4.2 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

~3.7 ppm (s, 3H): The protons of the methyl ester group (-OCH₃).[14]

-

~2.4-2.5 ppm (m, 2H): The diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl (-CH₂-CO-).[14]

-

~1.2 ppm (d, 3H): The protons of the methyl group adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)-).[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

Peak Assignments (in CDCl₃):

-

~172 ppm: Carbonyl carbon of the ester (-C=O).

-

~64 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).

-

~51 ppm: Methyl carbon of the ester group (-OCH₃).

-

~43 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-).

-

~22 ppm: Methyl carbon adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)-).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the functional groups present.[15][16]

Vibrational Mode Assignments:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1180 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.[17][18]

Fragmentation Analysis:

-

The molecular ion peak (M⁺) at m/z 118 may be weak or absent.

-

A prominent peak is often observed at m/z 103 , resulting from the loss of a methyl group (•CH₃).

-

Another significant fragment appears at m/z 45 , corresponding to the [CH(OH)CH₃]⁺ fragment from cleavage alpha to the hydroxyl group.

-

The base peak is often at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.

Role in Metabolism and Drug Development

This compound is closely related to the ketone body 3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHB). Ketone bodies are produced in the liver during periods of low glucose availability and serve as an alternative energy source for tissues like the brain, heart, and skeletal muscle.[2][19]

This compound can be considered a prodrug of 3-hydroxybutyrate. Upon administration, it is expected to be hydrolyzed by esterases in the body to release 3-hydroxybutyrate and methanol. The released 3-hydroxybutyrate can then enter systemic circulation and be utilized in metabolic pathways.

Caption: Metabolic Fate of this compound.

The potential therapeutic applications of delivering 3-hydroxybutyrate are being explored for various conditions, including neurodegenerative diseases, metabolic disorders, and for enhancing physical performance.[1] The use of this compound as a delivery vehicle for BHB is an area of active research in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. メチル(R)-3-ヒドロキシブチラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, (S)- | C5H10O3 | CID 6950307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Methyl (R)-3-hydroxybutyrate - CAS-Number 3976-69-0 - Order from Chemodex [chemodex.com]

- 8. ethz.ch [ethz.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt - Google Patents [patents.google.com]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Purification [chem.rochester.edu]

- 14. Methyl (R)-(-)-3-hydroxybutyrate(3976-69-0) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) IR Spectrum [m.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl 3-Hydroxybutyrate in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxybutyrate (B1226725), a methyl ester of the ketone body 3-hydroxybutyrate (3-HB), is a molecule of significant interest in metabolic research and pharmaceutical development. While much of the existing research focuses on the biological activities of 3-HB, Methyl 3-hydroxybutyrate serves as a crucial precursor and a valuable tool for studying ketogenic metabolism and its downstream effects. This technical guide provides an in-depth exploration of the synthesis, analytical quantification, and the pivotal role of this compound in understanding metabolic pathways. It details experimental protocols and presents key quantitative data to support researchers in their study design and execution. Furthermore, this guide illustrates the intricate signaling cascades influenced by the conversion of this compound to its biologically active form, 3-HB, offering a comprehensive resource for professionals in the field.

Introduction to this compound

This compound is a chiral compound and a beta-hydroxy acid derivative with the chemical formula C₅H₁₀O₃.[1][2][3] It is a colorless, clear liquid with a mild, apple-like aroma.[4] In the realm of scientific research, it is primarily recognized for two key functions: as a chiral intermediate in the synthesis of complex pharmaceutical molecules and as a research chemical to investigate the effects of ketogenesis and the metabolic actions of 3-hydroxybutyrate.[1][5] Its structural similarity to endogenous molecules involved in energy metabolism makes it a valuable tool for exploring cellular bioenergetics.[1]

The (R)-enantiomer, Methyl (R)-(-)-3-hydroxybutyrate, is of particular biological significance as it is the form related to the naturally occurring ketone body.[5][6] It can be synthesized through the reduction of methyl acetoacetate (B1235776) or via the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB).[2][7][8]

Metabolic Significance: The Conversion to 3-Hydroxybutyrate

The primary metabolic relevance of this compound stems from its role as a precursor to 3-hydroxybutyrate (3-HB), a major ketone body. In biological systems, it is presumed that esterases hydrolyze this compound to yield methanol (B129727) and 3-HB. This conversion is central to its biological activity, as 3-HB is a potent energy substrate and a signaling molecule.[9][10][11] Therefore, much of the metabolic research involving this compound is, in effect, an investigation into the downstream consequences of increased 3-HB levels.

3-HB plays a critical role during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[9][12] Under these conditions, the liver ramps up the production of ketone bodies from fatty acids.[13] These ketone bodies are then transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, where they are used as an alternative energy source.[9][14]

Ketogenesis and Ketolysis Pathways

The synthesis of 3-HB (ketogenesis) primarily occurs in the mitochondria of liver cells.[12][13] The process begins with the condensation of two acetyl-CoA molecules. In peripheral tissues, 3-HB is oxidized back to acetoacetate and then converted into two molecules of acetyl-CoA (ketolysis), which can then enter the Krebs cycle for ATP production.[9]

3-Hydroxybutyrate as a Signaling Molecule

Beyond its role as an energy substrate, 3-HB is a significant signaling molecule that can influence gene expression and cellular function.[9][11] One of its most well-characterized signaling functions is the inhibition of histone deacetylases (HDACs), particularly class I and IIa HDACs.[15][16] By inhibiting HDACs, 3-HB promotes histone acetylation, leading to a more open chromatin structure and the transcription of specific genes.[9] This epigenetic modification is linked to neuroprotection and reduced oxidative stress.[15]

Additionally, 3-HB can interact with cell surface receptors, such as the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3), to modulate cellular responses.[9]

Quantitative Data in Metabolic Research

The accurate quantification of this compound and 3-HB is essential for metabolic studies. Various analytical techniques have been developed with differing levels of sensitivity and precision.

Table 1: Analytical Methods for 3-HB and Related Compounds

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Recovery | Reference |

|---|---|---|---|---|---|

| β-Hydroxybutyrate (BHB) | Whole Blood | HILIC-MS/MS | 10-20 µM | >90% | [17] |

| β-Hydroxy-β-methylbutyrate (HMB) | Plasma | GC-MS/MS | 150 nM | Not Specified | [18] |

| β-Hydroxybutyrate (BHB) | Blood & Urine | GC-MS | Blood: 7 mg/L, Urine: 6 mg/L | Blood: ≥ 82% | [19] |

| Poly(3-hydroxybutyrate) (PHB) | Bacterial Cells | GC-FID | Not Specified | ~91% | [20] |

| β-Hydroxy-β-methylbutyrate (HMB) | Liquid Nutritional Products | HPLC/UV | 90 mg/kg | 98.1–102.4% |[21] |

Table 2: Concentrations of 3-HB in Clinical and Research Settings

| Condition | Matrix | 3-HB Concentration | Reference |

|---|---|---|---|

| Clinically Significant Hyperketonemia | Blood | 1.1 - 3.0 mM | [22] |

| Diabetic Ketoacidosis | Blood | > 3.0 mM | [22] |

| Spiked Quality Control | Blood & Urine | 50 and 300 mg/L |[19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the synthesis and analysis of this compound and 3-HB.

Synthesis of (R)-(-)-Methyl 3-hydroxybutanoate from PHB

This protocol describes the acid-catalyzed methanolysis of poly-[(R)-3-hydroxybutyric acid] (PHB).[7][8]

-

Reaction Setup: In a round-bottomed flask, suspend PHB (e.g., 50 g) in 1,2-dichloroethane (B1671644) (500 mL).

-

Reflux: Heat the mixture at reflux for 1 hour.

-

Methanolysis: Prepare a solution of concentrated sulfuric acid (10 mL) in absolute methanol (200 mL) and add it to the reaction mixture.

-

Reaction: Heat the mixture at reflux for 3 days, during which the mixture should become homogeneous.

-

Workup: Cool the reaction to room temperature and add half-saturated brine (100 mL). Stir for 10 minutes and separate the layers.

-

Extraction: Extract the aqueous layer three times with chloroform (B151607) (200 mL each).

-

Washing: Combine the organic layers and wash sequentially with brine (100 mL), saturated sodium bicarbonate solution (100 mL), and brine again (100 mL).

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Distill the crude product under reduced pressure to obtain pure (R)-(-)-methyl 3-hydroxybutanoate.

Quantification of 3-HB in Blood/Plasma via LC-MS/MS

This protocol is a generalized workflow based on common practices for analyzing small molecules in biological fluids.[17][23]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of whole blood or plasma, add an internal standard (e.g., isotope-labeled 3-HB).

-

Add 400 µL of a cold protein precipitation solvent (e.g., methanol/acetonitrile (B52724) mixture).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Extract Cleanup (Optional but Recommended):

-

Transfer the supernatant to a new tube.

-

For cleaner samples, a solid-phase extraction (SPE) step using strong cation and anion exchange sorbents can be employed to remove interfering substances.[17]

-

-

Analysis by HILIC-MS/MS:

-

Transfer the final supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) onto a hydrophilic interaction liquid chromatography (HILIC) column.

-

Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Detect the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-HB and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of 3-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Applications in Drug Development and Future Perspectives

The study of this compound and its conversion to 3-HB has significant implications for drug development. As an HDAC inhibitor, 3-HB has therapeutic potential for a range of conditions, including neurodegenerative diseases, and its role in cellular energy and signaling makes it a target for metabolic disorders.[5][9][16] this compound can be utilized as a stable, orally available pro-drug to elevate systemic levels of 3-HB.

Future research should focus on elucidating any direct biological activities of this compound before its conversion to 3-HB. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Moreover, exploring its efficacy in various disease models will pave the way for new therapeutic strategies targeting metabolic and signaling pathways.

Conclusion

This compound is a versatile molecule that serves as both a valuable synthetic intermediate and a powerful research tool in the field of metabolism. Its significance is intrinsically linked to its conversion to 3-hydroxybutyrate, a key ketone body that functions as an energy source and a potent signaling molecule. By understanding the synthesis, analytical methodologies, and the intricate metabolic and signaling pathways associated with this compound, researchers and drug development professionals can better explore its therapeutic potential and unravel the complexities of metabolic regulation. This guide provides a foundational framework of data, protocols, and pathway visualizations to support and accelerate these endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041603) [hmdb.ca]

- 4. This compound | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 [chemicalbook.com]

- 7. ethz.ch [ethz.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. β-Hydroxybutyrate as an epigenetic modifier: Underlying mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. An Electrochemical Enzyme Biosensor for 3-Hydroxybutyrate Detection Using Screen-Printed Electrodes Modified by Reduced Graphene Oxide and Thionine [mdpi.com]

- 23. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methyl 3-hydroxybutyrate from Polyhydroxybutyrate (PHB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 3-hydroxybutyrate (B1226725) (M3HB) from polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by various microorganisms. M3HB is a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals. This document details the primary methods for PHB depolymerization into M3HB, including acid and base-catalyzed methanolysis and enzymatic degradation. Experimental protocols, quantitative data, and visual representations of workflows and reaction pathways are provided to facilitate understanding and replication.

Introduction to PHB Depolymerization

Polyhydroxybutyrate (PHB) is a naturally occurring polyester (B1180765) that serves as a carbon and energy storage material in various bacteria.[1] Its biodegradability and biocompatibility make it an attractive alternative to conventional plastics. The monomeric unit of PHB, (R)-3-hydroxybutyric acid, and its esters are valuable chiral synthons. The controlled degradation of PHB into its monomeric components is a key step in its chemical recycling and valorization. The primary methods for converting PHB to methyl 3-hydroxybutyrate involve the transesterification of the polymer in the presence of methanol (B129727), a process known as methanolysis. This can be achieved through chemical catalysis (using acids or bases) or through enzymatic processes.

Chemical Synthesis Methods: Methanolysis

Methanolysis is the most common method for the depolymerization of PHB into M3HB. This process can be catalyzed by either acids or bases, with various catalysts and reaction conditions influencing the yield and purity of the final product.

Acid-Catalyzed Methanolysis

Acid-catalyzed methanolysis is a widely employed method for the synthesis of M3HB from PHB. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and various solid acid catalysts.[2][3][4] The reaction mechanism involves the protonation of the ester carbonyl group, making it more susceptible to nucleophilic attack by methanol.

A common laboratory-scale procedure for the acid-catalyzed methanolysis of PHB is as follows:

-

Dissolution: 50 g of PHB is suspended in 500 mL of 1,2-dichloroethane (B1671644) in a 2-L round-bottomed flask equipped with a reflux condenser. The mixture is heated at reflux for 1 hour to facilitate the dissolution of the polymer.[3][5]

-

Catalyst Addition: A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added to the reaction mixture.[3][5]

-

Reaction: The reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.[3][5]

-

Work-up:

-

After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.[3][5]

-

The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform (B151607) each.[3][5]

-

The combined organic layers are washed with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[3][5]

-

-

Purification: The solvent is removed using a rotary evaporator, and the crude product is purified by distillation under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate.[3][5]

| Catalyst | Co-solvent | Temperature (°C) | Time (h) | PHB Conversion (%) | M3HB Yield (%) | Reference |

| H₂SO₄ | 1,2-dichloroethane | Reflux | 72 | - | 70 | [3][5] |

| H₂SO₄ | Chloroform | 95 | 6 | - | - | [6] |

| FeCl₃ | Methanol | - | - | 91.1 | 88.3 | [7] |

| [MIMPS]FeCl₄ | Methanol | 140 | - | 98.5 | 87.4 | [8] |

| KHSO₄ | - | - | - | 35 | 41 | [9] |

Note: "-" indicates that the data was not specified in the cited source.

Base-Catalyzed Methanolysis

Base-catalyzed methanolysis offers an alternative route to M3HB. Common bases include sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOMe).[2] The mechanism involves the deprotonation of methanol to form the more nucleophilic methoxide ion, which then attacks the ester carbonyl group of the PHB chain.

While a direct one-step base-catalyzed methanolysis protocol for M3HB synthesis from PHB is less commonly detailed, a two-step process involving initial digestion of bacterial cells with a base to isolate PHB is reported. This is then followed by acid-catalyzed methanolysis.

-

Cell Digestion: Bacterial cells containing PHB are treated with 0.2 N sodium hydroxide to digest the cell mass and isolate the PHB granules.[4]

-

Acidic Alcoholysis: The recovered PHB is then subjected to acidic alcoholysis, for example, using anhydrous hydrochloric acid in the presence of methanol and a co-solvent like 1,2-dichloroethane.[4]

| Catalyst / Method | Temperature (°C) | Time (h) | PHB Conversion (%) | M3HB Yield (%) | Reference |

| Sn(Bu)₂(OAc)₂ | 140 | 7 | Total | 95 (isolated) | [2] |

| TsOH | 140 | 7 | Total | - | [2] |

| NaOMe | - | - | - | - | [2] |

| NaOH | - | - | - | - | [2] |

Note: "Total" conversion indicates that PHB was fully converted into M3HB and oligomers. "-" indicates that the data was not specified in the cited source.

Enzymatic Synthesis Method

Enzymatic degradation of PHB provides a milder and more specific route to its constituent monomers. This method utilizes PHB depolymerases, which are extracellular enzymes produced by various microorganisms that can hydrolyze the ester bonds of the polymer.[10][11]

The enzymatic degradation of PHB typically proceeds in two steps:

-

Adsorption: The enzyme adsorbs onto the surface of the PHB film.[11]

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the ester linkages, releasing (R)-3-hydroxybutyric acid.[10][11] To obtain the methyl ester, a subsequent esterification step would be required.

While the direct enzymatic synthesis of this compound from PHB in a single step is not extensively documented, the enzymatic production of the corresponding acid is well-established.[10][11] The resulting (R)-3-hydroxybutyric acid can then be esterified to M3HB using standard chemical methods. The rate of enzymatic degradation can be influenced by the crystallinity of the PHB, with the enzyme initially hydrolyzing the amorphous regions.[12][13][14]

Visualizing the Synthesis Process

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of this compound from PHB.

Chemical Reaction Pathway: Acid-Catalyzed Methanolysis

The following diagram illustrates the acid-catalyzed methanolysis of a PHB polymer chain to yield this compound.

Conclusion

The synthesis of this compound from polyhydroxybutyrate is a well-established process with multiple effective pathways. Acid-catalyzed methanolysis, particularly with sulfuric acid, provides a reliable method for achieving high yields of M3HB. While base-catalyzed and enzymatic methods offer alternative routes with their own advantages, such as milder reaction conditions for enzymatic processes, acid catalysis remains a prevalent and well-documented approach. The choice of method will depend on factors such as the desired purity of the product, the scale of the reaction, and considerations for catalyst cost and environmental impact. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the efficient and reproducible synthesis of this important chiral intermediate.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. ethz.ch [ethz.ch]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epub.jku.at [epub.jku.at]

- 10. Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Comprehensive Biodegradation Analysis of Chemically Modified Poly(3-hydroxybutyrate) Materials with Different Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of Methyl 3-Hydroxybutyrate in Plants and Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725), a volatile organic compound with a characteristic mild, apple-like aroma, has been identified as a natural constituent in a variety of plants and fruits.[1] While its role as a flavoring agent is acknowledged, emerging research points towards the broader physiological significance of its precursor, 3-hydroxybutyrate (3-HB), as a signaling molecule in plant metabolism and stress response. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, potential signaling pathways, and analytical methodologies for methyl 3-hydroxybutyrate in the plant kingdom.

Natural Occurrence of this compound

This compound has been reported in several tropical fruits. While its presence is documented, quantitative data on its concentration in these natural sources remains limited in publicly available scientific literature. The compound has been identified in:

-

Soursop (Annona muricata)[2]

-

Papaya (Carica papaya)[2]

-

Mango (Mangifera indica)[2]

-

Pineapple (Ananas comosus)[3]

The precursor acid, 3-hydroxybutyrate (3-HB), has been definitively identified and quantified in flax (Linum usitatissimum), where its role as a signaling molecule is being investigated.[4][5]

Table 1: Documented Natural Occurrence of this compound and 3-Hydroxybutyrate in Plants

| Compound | Plant Species | Common Name | Plant Part | Quantitative Data Available | Reference(s) |

| This compound | Annona muricata | Soursop | Fruit | Not specified | [2] |

| This compound | Carica papaya | Papaya | Fruit | Not specified | [2] |

| This compound | Mangifera indica | Mango | Fruit | Not specified | [2] |

| This compound | Ananas comosus | Pineapple | Fruit | Not specified | [3] |

| 3-Hydroxybutyrate | Linum usitatissimum | Flax | - | Yes | [4][5] |

Biosynthesis of 3-Hydroxybutyrate in Plants